Samsca
Description
Properties
IUPAC Name |
N-[4-[(5R)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCTFXIZSNGJT-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C4=C3C=CC(=C4)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332136 | |
| Record name | Samsca | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331947-66-1, 150683-30-0 | |
| Record name | Tolvaptan, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolvaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Samsca | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLVAPTAN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2497LPNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (19.0 g, 42.51 mmol) is dissolved in methanol (200 mL) and cooled to 0°C. Sodium borohydride (2.42 g, 63.77 mmol) is added portionwise, followed by stirring for 2 hours. The reaction mixture is quenched with water, extracted with methylene chloride, and recrystallized using methanol:petroleum ether (2:1) to yield Tolvaptan as a white solid (18.33 g, 96.0%). Adjusting the pH to 6.0–7.0 with dilute hydrochloric acid after reduction enhances precipitate purity (57 g yield from 63 g starting material).
Key Parameters:
-
Temperature : 0°C to room temperature
-
Molar Ratio : 1:1.5 (substrate:NaBH₄)
-
Solvent System : Methanol for dissolution; methylene chloride for extraction
Palladium-Catalyzed Carbonyl Insertion for Intermediate Formation
A novel route disclosed in CN106883175A avoids hazardous reagents like bromine and stannous chloride, prioritizing environmental sustainability. This method employs palladium catalysts for carbonyl insertion, enabling high-purity Tolvaptan synthesis.
Advantages Over Traditional Routes:
-
Waste Reduction : Eliminates bromine-generated pollutants.
-
Scalability : Single-solvent recrystallization simplifies purification.
-
Yield : 85–92% for the carbonyl insertion step.
Amidation Reaction for Final Step Assembly
CN104418803A highlights a direct amidation approach using 2-methyl-4-(2-methylbenzamido)benzoyl chloride and 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine.
Solvent and Base Selection
In dichloromethane (50 mL), the benzazepine derivative (2.0 g, 10.12 mmol) reacts with 2-methyl-4-(2-methylbenzamido)benzoyl chloride (3.2 g, 11.13 mmol) at 0°C. Adding 2N NaOH (7.6 mL) drives the reaction to completion within 2 hours, yielding Tolvaptan (3.20 g, 71.0%) after recrystallization. Substituting NaOH with KOH slightly reduces yield (68.3%), underscoring the base’s influence on reaction efficiency.
Impurity Profiling and Mitigation Strategies
Sethi et al. (2014) identified critical impurities during Tolvaptan synthesis, including dechlorinated byproducts and over-reduction derivatives. For instance, incomplete reduction of the ketone intermediate generates Impurity B (7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine), which is minimized by controlling NaBH₄ stoichiometry and reaction time.
Chemical Reactions Analysis
Types of Reactions
®-(+)-Tolvaptan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Halogenation and other substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions include various substituted benzazepine derivatives, which can be further modified for different applications.
Scientific Research Applications
Management of Acute Heart Failure (AHF)
Clinical Efficacy:
Tolvaptan has shown significant efficacy when used as an add-on therapy to conventional diuretics in patients with AHF. A meta-analysis encompassing 17 studies with over 10,000 patients demonstrated that tolvaptan significantly alleviated dyspnea and reduced body weight within 48 hours. Notably, patients receiving tolvaptan exhibited an increase in serum sodium levels and a decrease in edema compared to those receiving standard therapy alone .
Key Findings:
- Dyspnea Relief: Improvement observed as early as 24 hours post-administration.
- Weight Reduction: Significant mean reduction in body weight within the first 48 hours.
- Serum Sodium Levels: Increased serum sodium levels were noted, particularly in non-Asian populations .
| Outcome Measure | Tolvaptan Group | Control Group | Statistical Significance |
|---|---|---|---|
| Dyspnea Improvement (24h) | RR 1.16 | - | P < .001 |
| Weight Change (48h) | MD -2.76 | - | P < .05 |
| Serum Sodium Increase | MD 3.40 | - | P < .01 |
Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD)
Clinical Trials:
The landmark TEMPO 3:4 trial established tolvaptan as a transformative treatment for ADPKD, showing its ability to slow the decline of kidney function and reduce total kidney volume (TKV) growth rates, especially in patients with rapidly progressing disease .
Key Findings:
- Kidney Function Preservation: Slowed eGFR decline by approximately 1.27 mL/min/1.73 m²/year in later-stage ADPKD patients.
- Total Kidney Volume Reduction: Significant reduction in TKV growth rate, particularly beneficial for patients with severe clinical phenotypes.
| Clinical Measure | Effect Size |
|---|---|
| eGFR Decline Rate | -1.27 mL/min/1.73 m²/year |
| TKV Growth Rate | Significant reduction |
Case Study 1: Acute Heart Failure Management
A clinical trial involving hospitalized AHF patients demonstrated that adding tolvaptan to standard diuretic therapy resulted in significant improvements in clinical symptoms without adverse effects on renal function or blood pressure .
Case Study 2: ADPKD Treatment
In a cohort study of ADPKD patients treated with tolvaptan, those with rapid disease progression experienced a marked reduction in TKV growth and preserved kidney function over a two-year follow-up period .
Pharmacokinetics and Side Effects
While tolvaptan is generally well-tolerated, it can cause aquaretic side effects such as thirst and frequent urination, which may affect patient quality of life. Understanding the pharmacokinetics is crucial for optimizing dosing regimens and minimizing side effects .
Mechanism of Action
®-(+)-Tolvaptan exerts its effects by selectively and competitively antagonizing the vasopressin V2 receptors located in the renal collecting ducts. This inhibition prevents vasopressin from binding to its receptors, thereby reducing water reabsorption and increasing urine output. The molecular targets and pathways involved include:
Vasopressin V2 receptors: Located on the luminal membranes of renal collecting ducts.
Adenylate cyclase activation: Inhibition of vasopressin binding reduces cyclic AMP production, leading to decreased water reabsorption.
Comparison with Similar Compounds
Table 1: Receptor Selectivity and Mechanism of Action
| Compound | Receptor Selectivity (Ki Values) | Mechanism |
|---|---|---|
| (R)-(+)-Tolvaptan | V2: 0.43 nM; V1a: 12.3 nM (29× selectivity) | Selective V2 antagonist; aquaretic |
| Conivaptan | V1a: 0.48 nM; V2: 3.04 nM (6× selectivity) | Dual V1a/V2 antagonist |
| OPC-41061 (Tolvaptan racemate) | V2: 1.33 nM (rats) | Selective V2 antagonist |
| Hydrochlorothiazide | N/A | Thiazide diuretic; inhibits Na⁺/Cl⁻ cotransporter |
- (R)-(+)-Tolvaptan exhibits higher V2 selectivity compared to Conivaptan, which blocks both V1a and V2 receptors .
Clinical Efficacy
Table 2: Comparative Clinical Outcomes in Heart Failure and ADPKD
Table 3: Adverse Effects and Monitoring Requirements
| Compound | Common Side Effects | Monitoring Requirements |
|---|---|---|
| (R)-(+)-Tolvaptan | Polyuria, nocturia, liver enzyme elevation | Monthly liver function tests (LFTs) for 18 months |
| Conivaptan | Injection-site reactions, hypotension | Continuous blood pressure monitoring |
| Hydrochlorothiazide | Hypokalemia, hyperglycemia | Serum electrolytes, glucose levels |
- Tolvaptan’s hepatotoxicity (e.g., elevated ALT/AST) necessitates strict LFT monitoring, particularly in ADPKD patients .
- Conivaptan’s intravenous formulation limits its use to hospital settings, whereas Tolvaptan is orally bioavailable .
Stability and Analytical Methods
Table 4: Stability Under Stress Conditions
| Condition | Degradation (%) | Key Degradation Products |
|---|---|---|
| Acidic (0.1 M HCl) | 1.75 | Peak at 2.25 minutes |
| Oxidative (H₂O₂) | 4.42 | Peak at 3.0 minutes |
| Thermal | 5.42 | Peaks at 1.2 and 1.3 minutes |
- Stability-indicating RP-HPLC and UPLC methods validate Tolvaptan’s robustness in bulk and tablet forms, with linearity (2.5–15 µg/mL) and precision (%RSD < 2) .
Biological Activity
(R)-(+)-Tolvaptan is a selective vasopressin V2 receptor antagonist that has garnered attention for its biological activity in various clinical settings, particularly in the management of autosomal dominant polycystic kidney disease (ADPKD) and heart failure. This article provides a comprehensive overview of the biological activity of tolvaptan, including its mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.
Tolvaptan functions primarily by antagonizing the vasopressin V2 receptors located in the renal collecting ducts. This antagonism inhibits the action of arginine vasopressin (AVP), leading to:
- Increased Urine Output : By preventing aquaporin insertion into the luminal membranes, tolvaptan promotes diuresis, resulting in increased urine volume and decreased urine osmolality.
- Electrolyte Changes : The compound induces an increase in serum sodium levels and overall electrolyte-free water clearance, which can help manage conditions characterized by fluid overload .
Efficacy in ADPKD
In clinical trials such as TEMPO 3:4, tolvaptan demonstrated significant efficacy in slowing the progression of renal function decline in patients with ADPKD. Key findings include:
- Reduction in Kidney Volume : Tolvaptan reduced total kidney volume (TKV) and slowed the decline in estimated glomerular filtration rate (eGFR) compared to placebo .
- Long-term Outcomes : In a study involving 2,135 patients over several randomized controlled trials (RCTs), tolvaptan was associated with a 61% reduction in the risk of worsening kidney function events .
Efficacy in Heart Failure
Tolvaptan has also been evaluated for its effectiveness in heart failure patients:
- Fluid Management : In patients with heart failure and volume overload, tolvaptan improved symptoms related to fluid retention, such as lower limb edema and dyspnea .
- Real-World Effectiveness : A large-scale analysis involving 3,349 patients indicated that 76.9% experienced increased urine volume within two days of treatment initiation. Adverse effects were generally manageable, with thirst being the most common .
Safety Profile
The safety profile of tolvaptan has been extensively studied. While generally well-tolerated, it is associated with certain adverse effects:
- Common Adverse Effects : These include thirst (8.4%), dry mouth, and potential electrolyte imbalances such as hypernatremia .
- Serious Risks : Although rare, there have been reports of liver function abnormalities necessitating regular monitoring during treatment .
Case Study Example
A notable case study highlighted the pharmacokinetics and pharmacodynamics of tolvaptan in a patient with persistent hyponatremia. Despite initial improvements in serum sodium levels following administration, the patient experienced challenges achieving long-term normalization of sodium levels even at increased dosages . This underscores the variability in patient response and the need for tailored dosing regimens.
Summary of Clinical Trials
| Study | Population | Treatment | Duration | Key Findings |
|---|---|---|---|---|
| TEMPO 3:4 | ADPKD Patients | Tolvaptan vs. Placebo | 3 years | Slowed eGFR decline by ~30% |
| REPRISE | Later-stage ADPKD | Tolvaptan | 1 year | Reduced eGFR decline by 1.27 mL/min/year |
| Real-world Analysis | Heart Failure Patients | Tolvaptan | 5 years | 76.9% had increased urine output by Day 2 |
Q & A
Q. What are the key pharmacokinetic properties of (R)-(+)-Tolvaptan, and how do they influence experimental dosing regimens?
(R)-(+)-Tolvaptan exhibits stereospecific pharmacokinetics, with the S-(-) enantiomer reaching a steady-state ratio three times higher than the R-(+) form. It is metabolized primarily by CYP3A4, has high plasma protein binding (99%), and a volume of distribution of ~3 L/kg. Dosing must account for its non-renal elimination, potential CYP3A4 interactions, and bioavailability unaffected by food. Studies recommend split-dose regimens (e.g., 45 mg morning/15 mg evening) to balance efficacy and tolerability .
Q. How should researchers design clinical trials to evaluate (R)-(+)-Tolvaptan’s efficacy in autosomal dominant polycystic kidney disease (ADPKD)?
Trials should use randomized, double-blind, placebo-controlled designs with endpoints like estimated glomerular filtration rate (eGFR) decline and total kidney volume (TKV) growth. The TEMPO 3:4 and REPRISE trials provide templates: eGFR slopes are calculated from longitudinal data, and TKV is measured via CT/MRI using the modified ellipse method. Stratification by genetic mutations (e.g., PKD1 truncating vs. non-truncating) is critical to assess treatment heterogeneity .
Q. What analytical methods validate the structural integrity of (R)-(+)-Tolvaptan in synthetic batches?
Single-crystal X-ray diffraction confirms stereochemical purity and consistency with literature-reported structures. Powder X-ray diffraction simulates theoretical patterns to detect polymorphic variations. These methods ensure batch-to-batch reproducibility and compliance with regulatory standards .
Advanced Research Questions
Q. How does genetic variability in ADPKD patients influence (R)-(+)-Tolvaptan’s therapeutic outcomes?
Post hoc analyses of TEMPO 4:4 data revealed significant eGFR preservation in PKD1 truncating mutation carriers but ambiguous effects in non-truncating or PKD2 groups. Researchers should integrate next-generation sequencing with longitudinal clinical data (e.g., eGFR slopes, TKV growth rates) to stratify responders. For example, a 21-patient cohort study linked mutation type to differential ΔeGFR/y (-2.8 mL/min/1.73 m²/year in truncating vs. -4.1 in non-truncating) .
Q. What methodological challenges arise when analyzing (R)-(+)-Tolvaptan’s impact on polycystic liver disease (PLD)?
Liver volume quantification requires high-precision imaging (MRI/CT) and standardized segmentation software to minimize interobserver variability. In a retrospective study, annual TLV growth rates were compared pre- and post-tolvaptan, with adjustments for confounders like baseline liver volume and CYP3A4 inhibitor use. Responders (≥30% TLV growth reduction) were identified via mixed-effects models .
Q. How can meta-analyses address contradictions in (R)-(+)-Tolvaptan’s efficacy for heart failure?
A meta-analysis of 27 RCTs (n=2,457) resolved contradictions by subgrouping patients by baseline serum sodium levels and comorbidities. Fixed-effects models showed combination therapy (e.g., with levosimendan) improved cardiac output (HR: 0.45, 95% CI: 0.32–0.64) but increased hyponatremia risk (RR: 1.23). Sensitivity analyses excluded low-quality trials using the Cochrane Risk of Bias Tool .
Q. What pharmacokinetic differences exist between (R)-(+)-Tolvaptan formulations, and how are bioequivalence studies structured?
A crossover study in healthy volunteers (n=50) compared test vs. reference formulations under fed conditions. Key parameters included:
| Parameter | Test (Mean ± SD) | Reference (Mean ± SD) | 90% CI |
|---|---|---|---|
| Cmax (ng/mL) | 308.8 ± 108.8 | 339.9 ± 114.3 | 82.83–97.61 |
| AUC0-t (ng·hr/mL) | 1832 ± 781.8 | 1702 ± 616.2 | 99.55–112.91 |
| Bioequivalence required 90% CIs for AUC and Cmax within 80–125%. ANOVA confirmed no formulation effects (p>0.05) . |
Methodological Considerations
- Data Contradictions : Address heterogeneity in clinical trials by applying machine learning (e.g., random forests) to identify predictors of response (e.g., baseline eGFR, mutation type) .
- Long-Term Safety : Real-world studies (n=52) over 533 days reported tolerability via Kaplan-Meier survival analysis, showing 82.1% adherence despite common side effects (e.g., thirst, polyuria) .
- Combination Therapies : Use factorial designs to test (R)-(+)-Tolvaptan with vasopressin antagonists, ensuring power calculations account for interaction effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
